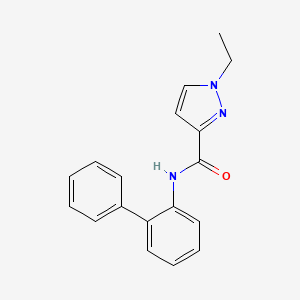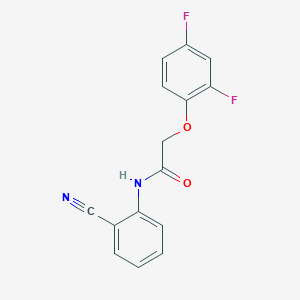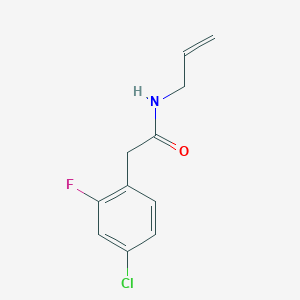![molecular formula C21H26FNO2 B5314855 3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol is a chemical compound that belongs to the class of opioids. It is also known as Tramadol, which is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. Tramadol is a prescription drug that is widely used for its analgesic properties.
作用機序
Tramadol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of the transmission of pain signals to the brain, which leads to the relief of pain. Tramadol also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Tramadol has several biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids, such as beta-endorphin and enkephalins, which are natural painkillers produced by the body. Tramadol also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
実験室実験の利点と制限
Tramadol has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its analgesic properties. Tramadol is also widely available and relatively inexpensive, which makes it a cost-effective option for lab experiments. However, Tramadol also has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Tramadol also has several side effects, such as nausea, vomiting, and dizziness, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the study of Tramadol. One area of research is the development of new formulations of Tramadol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of Tramadol use, particularly in patients with chronic pain. Additionally, there is a need for further research into the mechanism of action of Tramadol and its effects on the brain and nervous system.
Conclusion:
In conclusion, Tramadol is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. It works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of the transmission of pain signals to the brain. Tramadol has several biochemical and physiological effects, including the increase in the levels of endogenous opioids, serotonin, and norepinephrine. While Tramadol has several advantages for lab experiments, it also has several limitations, including a narrow therapeutic window and side effects. There are several future directions for the study of Tramadol, including the development of new formulations and the investigation of its long-term effects.
合成法
Tramadol is synthesized by the reaction of 4-aminophenol and 2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol. This reaction results in the formation of Tramadol hydrochloride, which is the salt form of Tramadol. The synthesis of Tramadol is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
科学的研究の応用
Tramadol has been extensively studied for its analgesic properties. It is commonly used for the treatment of moderate to severe pain, such as postoperative pain, cancer pain, and chronic pain. Tramadol is also used for the treatment of neuropathic pain, which is a type of pain that is caused by damage to the nerves.
特性
IUPAC Name |
3-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-21-11-10-19(24)13-18(21)15-23-12-4-5-16(14-23)8-9-17-6-2-3-7-20(17)22/h2-3,6-7,10-11,13,16,24H,4-5,8-9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAYGGKTJDJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)




![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)